Zotiraciclib (SB1317) is a synthetic, low molecular weight, orally active, multi-kinase inhibitor. [, ] It exhibits a unique spectrum of kinase activity, primarily targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). [, ] This selectivity makes it a promising candidate for research in hematological malignancies and potentially solid tumors. [, , ]
Zotiraciclib is an investigational small molecule compound currently under clinical evaluation for its potential therapeutic applications in oncology, particularly in treating high-grade gliomas and other malignancies characterized by specific genetic mutations. It primarily functions as a selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9, which play crucial roles in cell cycle regulation and transcriptional control.
Zotiraciclib was developed as part of ongoing research into targeted cancer therapies, with significant contributions from various academic and pharmaceutical institutions. The compound is also known by its developmental code TG02 and has been evaluated in multiple clinical trials, including those focusing on its combination with temozolomide, a standard chemotherapeutic agent for glioblastoma.
The synthesis of zotiraciclib involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit specific kinases. Although detailed proprietary synthesis methods are not publicly disclosed, general strategies for synthesizing similar compounds typically include:
Zotiraciclib has a defined chemical structure characterized by the following properties:
Zotiraciclib undergoes various chemical reactions that are crucial for its biological activity:
The primary mechanism of action of zotiraciclib involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By blocking these kinases:
Zotiraciclib exhibits several notable physical and chemical properties:
These properties influence the drug's bioavailability and distribution within the body.
Zotiraciclib is primarily being investigated for its use in treating:
The ongoing research aims to establish zotiraciclib's efficacy and safety profile while exploring its potential role in personalized medicine approaches for various cancer types.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3